molecular formula C14H8BrN3S2 B285099 {[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetonitrile

{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetonitrile

Cat. No. B285099
M. Wt: 362.3 g/mol
InChI Key: QKXNPRDOLQPNPJ-UHFFFAOYSA-N
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Description

{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetonitrile is a novel compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of {[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetonitrile is not fully understood. However, it has been suggested that it may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Its anti-inflammatory and antioxidant properties may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
Studies have shown that {[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetonitrile can induce cell death in cancer cells and reduce inflammation in animal models of inflammatory diseases. It has also been reported to have minimal toxicity in normal cells and animals. However, further research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using {[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetonitrile in lab experiments is its high purity and yield. Additionally, its anticancer, anti-inflammatory, and antioxidant properties make it a promising candidate for further research. However, its mechanism of action is not fully understood, and further studies are needed to determine its potential side effects and toxicity.

Future Directions

There are several future directions for the research on {[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetonitrile. One direction is to investigate its potential as a therapeutic agent for various types of cancer and inflammatory diseases. Another direction is to determine its pharmacokinetics and pharmacodynamics to optimize its dosage and administration. Additionally, further studies are needed to understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of {[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetonitrile involves the reaction of 2-aminothiophene-3-carbonitrile with 4-bromoaniline in the presence of potassium carbonate and copper(I) iodide. The resulting product is then treated with thiourea and potassium carbonate to yield the final compound. This synthesis method has been reported to have a high yield and purity.

Scientific Research Applications

{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetonitrile has been investigated for its potential as a therapeutic agent in various scientific research studies. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, colon, lung, and liver cancer cells. Additionally, it has been reported to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Molecular Formula

C14H8BrN3S2

Molecular Weight

362.3 g/mol

IUPAC Name

2-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile

InChI

InChI=1S/C14H8BrN3S2/c15-10-3-1-9(2-4-10)11-7-20-14-12(11)13(17-8-18-14)19-6-5-16/h1-4,7-8H,6H2

InChI Key

QKXNPRDOLQPNPJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCC#N)Br

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCC#N)Br

Origin of Product

United States

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